molecular formula C10H10ClNO5 B14007414 Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 77978-75-7

Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B14007414
CAS No.: 77978-75-7
M. Wt: 259.64 g/mol
InChI Key: GEJYAMIEIPBURJ-UHFFFAOYSA-N
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Description

Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a chloromethylidene group, and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrole derivative with a chloromethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chloromethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • 3-Methoxy-2-methyl-3-oxopropanoic acid

Uniqueness

Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

CAS No.

77978-75-7

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

methyl 2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C10H10ClNO5/c1-16-7(13)3-5-8(10(15)17-2)6(4-11)12-9(5)14/h4H,3H2,1-2H3,(H,12,14)

InChI Key

GEJYAMIEIPBURJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CCl)NC1=O)C(=O)OC

Origin of Product

United States

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